2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
Description
The compound 2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide belongs to the thienopyrimidine-acetamide class, characterized by a fused thiophene-pyrimidine core with a sulfur-linked acetamide side chain. Key modifications include:
- Thieno[3,2-d]pyrimidin-4-one core: A heterocyclic system known for diverse pharmacological applications, including antimicrobial and antitumor activity .
- sec-Butyl substitution at position 3: This branched alkyl group may enhance lipophilicity and metabolic stability compared to aromatic substituents (e.g., benzyl in ).
- 3,5-Dimethylphenyl acetamide: The electron-donating methyl groups on the phenyl ring likely influence electronic properties and binding interactions compared to halogenated or polar substituents .
Properties
IUPAC Name |
2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-5-14(4)23-19(25)18-16(6-7-26-18)22-20(23)27-11-17(24)21-15-9-12(2)8-13(3)10-15/h6-10,14H,5,11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPMMHMJCUODFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophene derivatives with sec-butyl ketones, followed by cyclization and subsequent acylation with 3,5-dimethylphenyl acetic acid. The reaction conditions often require the use of catalysts such as polyphosphoric acid and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thioether linkage, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in dimethylformamide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities with related compounds:
Key Observations:
Substituent Effects on Bioactivity: Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in 4j) are associated with potent antimicrobial activity due to enhanced electrophilicity and membrane penetration . The target compound’s 3,5-dimethylphenyl group, while less polar, may improve pharmacokinetic properties like absorption.
Impact of Alkyl/Aryl Groups on the Pyrimidine Core :
- The sec-butyl group in the target compound provides steric bulk and lipophilicity, which may reduce metabolic oxidation compared to benzyl () or smaller alkyl chains (e.g., methyl in 5.6) .
- Benzimidazole-substituted analogs (e.g., 4j) demonstrate improved antimicrobial efficacy, suggesting that heterocyclic R1 groups enhance target binding .
Biological Activity
The compound 2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a thieno-pyrimidine derivative that exhibits a variety of biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 401.54 g/mol. Its structure consists of a thieno[3,2-d]pyrimidine core linked to a sec-butyl group and an acetamide moiety with a 3,5-dimethylphenyl substituent. The presence of multiple functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O2S2 |
| Molecular Weight | 401.54 g/mol |
| Structural Features | Thieno-pyrimidine core, sec-butyl group, acetamide linkage |
Biological Activity
Preliminary studies indicate that this compound may possess significant pharmacological properties. Similar compounds in the thieno-pyrimidine class have demonstrated various biological activities including:
- Antitumor Activity : Thieno-pyrimidines are known for their ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : Compounds with similar structures have shown efficacy against bacterial and fungal strains.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Research has highlighted the biological activities of structurally related compounds:
- A study on azomethine derivatives revealed potent antifungal and antibacterial properties against Candida albicans and Cryptococcus neoformans .
- Another investigation into thienopyrimidine derivatives showed promising antitumor effects in vitro, indicating that modifications to the thieno-pyrimidine core can enhance biological activity .
The precise mechanisms through which 2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide exerts its effects remain to be fully elucidated. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or inflammation.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to tumor growth or immune response.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar thieno-pyrimidine derivatives is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin | Lacks sec-butyl group | Antitumor activity |
| N-(4-methylphenyl)acetamide | Similar acetamide structure | Analgesic properties |
| 5-Methylthieno[2,3-d]pyrimidin | Different substitution pattern | Antimicrobial activity |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidine core, followed by introduction of substituents (e.g., sec-butyl, acetamide) via nucleophilic substitution or coupling reactions. Key steps include:
- Core formation: Cyclization of thiophene derivatives with pyrimidine precursors under acidic or basic conditions .
- Substituent addition: Thioether linkage formation using reagents like NaH or DMF as a solvent at 60–80°C .
- Purification: Column chromatography or recrystallization to achieve >90% purity .
Critical parameters: Solvent polarity (e.g., DMF vs. THF), temperature control (±5°C), and stoichiometric ratios (1:1.2 for thiol coupling) significantly impact yields (reported 45–70% in similar compounds) .
Basic: How is structural characterization performed, and what analytical techniques are most reliable?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR: 1H/13C NMR confirms substituent positions (e.g., sec-butyl CH3 signals at δ 0.8–1.2 ppm; thioether protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ observed within ±0.001 Da) .
- X-ray diffraction: Resolves crystal packing and stereochemistry, critical for SAR studies .
Note: Purity >95% is required for pharmacological assays, verified via HPLC with UV detection at 254 nm .
Advanced: What strategies are used to identify and validate biological targets for this compound?
Answer:
- In vitro screening: Kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence polarization or ATPase activity measurements .
- Protein binding studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values) .
- Gene expression profiling: RNA-seq or CRISPR-Cas9 knockout models to identify downstream pathways (e.g., apoptosis, cell cycle) .
Example: Analogous thienopyrimidines showed IC50 values of 0.2–5 μM against cancer cell lines .
Advanced: How can solubility and stability challenges be addressed during formulation?
Answer:
- Solubility enhancement: Use of co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
- Stability studies: Forced degradation under acidic/alkaline conditions (pH 2–10) with HPLC monitoring; identify degradation products (e.g., hydrolysis of the acetamide group) .
- Lyophilization: For long-term storage, optimize cryoprotectants (e.g., sucrose) to prevent aggregation .
Advanced: What mechanistic insights exist for its substitution reactions at the thioether moiety?
Answer:
- Nucleophilic substitution: The sulfur atom in the thioether group undergoes SN2 reactions with alkyl halides, requiring polar aprotic solvents (e.g., DMF) and bases (e.g., K2CO3) .
- Oxidative stability: Susceptibility to oxidation (e.g., H2O2) forms sulfoxide derivatives, altering bioactivity; monitor via TLC .
Advanced: How do substituent variations (e.g., sec-butyl vs. phenyl) impact bioactivity?
Answer:
- Case study: Replacing sec-butyl with 3,5-dimethylphenyl (as in ) increased hydrophobicity (logP +0.5) and improved membrane permeability .
- SAR trends: Bulky substituents at position 3 enhance kinase selectivity, while electron-withdrawing groups (e.g., -CF3) boost metabolic stability .
Method: Compare IC50 values across analogs using dose-response curves .
Advanced: How should conflicting bioactivity data across studies be resolved?
Answer:
- Reproducibility checks: Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Meta-analysis: Pool data from ≥3 independent studies; use ANOVA to assess variability (p <0.05 threshold) .
- Orthogonal assays: Validate cytotoxicity via both MTT and apoptosis assays .
Advanced: What computational approaches predict binding modes with target proteins?
Answer:
- Molecular docking: Use AutoDock Vina with crystal structures (e.g., PDB ID 1M17) to model interactions (e.g., hydrogen bonds with Asp831 in EGFR) .
- MD simulations: GROMACS for 100 ns trajectories to assess binding stability (RMSD <2 Å acceptable) .
Advanced: What are the primary degradation pathways under physiological conditions?
Answer:
- Hydrolysis: Acetamide cleavage at pH >8 forms carboxylic acid derivatives; monitor via LC-MS .
- Oxidation: Thioether to sulfoxide conversion in liver microsomes (CYP450-mediated); use NADPH cofactor in vitro .
Advanced: What scalability challenges arise in multi-gram synthesis?
Answer:
- Heat dissipation: Exothermic steps (e.g., cyclization) require jacketed reactors with precise ΔT control (±2°C) .
- Purification bottlenecks: Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
